3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole
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Overview
Description
3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a methoxyphenyl group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the aryl halide and the boronic acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrimidinyl derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxyphenyl and pyrimidinyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a pyrrolo[2,3-b]pyridine core.
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a benzoxazole ring.
Uniqueness
3-(2-Methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole is unique due to its combination of a benzoxazole core with methoxyphenyl and pyrimidinyl groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13N3O2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-7-pyrimidin-5-yl-1,2-benzoxazole |
InChI |
InChI=1S/C18H13N3O2/c1-22-16-8-3-2-5-14(16)17-15-7-4-6-13(18(15)23-21-17)12-9-19-11-20-10-12/h2-11H,1H3 |
InChI Key |
AHLUEUAZCDOUDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC3=C2C=CC=C3C4=CN=CN=C4 |
Origin of Product |
United States |
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